molecular formula C16H23NO6 B14800697 (5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

Cat. No.: B14800697
M. Wt: 325.36 g/mol
InChI Key: QVCMHGGNRFRMAD-FEAPIMFHSA-N
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Description

(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[851013,16]hexadec-10-ene-3,7-dione is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione involves multiple steps, typically starting with the preparation of key intermediates. One common approach is to use a combination of cyclization and functional group transformations to achieve the desired tricyclic structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with functional groups that confer similar chemical and biological properties. Examples include:

  • Lamellarins
  • Pyrrolocoumarins
  • Isoquinoline derivatives

Uniqueness

What sets (5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[851013,16]hexadec-10-ene-3,7-dione apart is its specific stereochemistry and functional group arrangement, which can result in unique biological activities and chemical reactivity

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9?,11?,12?,15-,16+/m1/s1

InChI Key

QVCMHGGNRFRMAD-FEAPIMFHSA-N

Isomeric SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O

Canonical SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O

Origin of Product

United States

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